molecular formula C38H24N6O2 B13142805 6,6'-BIs(5-([1,1'-biphenyl]-3-yl)-1,3,4-oxadiazol-2-yl)-2,2'-bipyridine

6,6'-BIs(5-([1,1'-biphenyl]-3-yl)-1,3,4-oxadiazol-2-yl)-2,2'-bipyridine

Cat. No.: B13142805
M. Wt: 596.6 g/mol
InChI Key: NDESKPOPNNTYBK-UHFFFAOYSA-N
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Description

6,6’-BIs(5-([1,1’-biphenyl]-3-yl)-1,3,4-oxadiazol-2-yl)-2,2’-bipyridine is a complex organic compound that features a bipyridine core substituted with oxadiazole and biphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-BIs(5-([1,1’-biphenyl]-3-yl)-1,3,4-oxadiazol-2-yl)-2,2’-bipyridine typically involves multiple steps, starting with the preparation of the bipyridine coreCommon reagents used in these reactions include palladium catalysts, phosphine ligands, and various organic solvents .

Industrial Production Methods

This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6,6’-BIs(5-([1,1’-biphenyl]-3-yl)-1,3,4-oxadiazol-2-yl)-2,2’-bipyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while reduction could produce various reduced forms of the bipyridine core .

Scientific Research Applications

6,6’-BIs(5-([1,1’-biphenyl]-3-yl)-1,3,4-oxadiazol-2-yl)-2,2’-bipyridine has several scientific research applications:

Mechanism of Action

The mechanism by which 6,6’-BIs(5-([1,1’-biphenyl]-3-yl)-1,3,4-oxadiazol-2-yl)-2,2’-bipyridine exerts its effects is largely dependent on its application. In coordination chemistry, it acts as a ligand, binding to metal centers and influencing their reactivity. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, altering their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6’-BIs(5-([1,1’-biphenyl]-3-yl)-1,3,4-oxadiazol-2-yl)-2,2’-bipyridine is unique due to its combination of bipyridine, oxadiazole, and biphenyl moieties, which confer distinct electronic and structural properties. This makes it particularly valuable in applications requiring specific photophysical or coordination characteristics .

Properties

Molecular Formula

C38H24N6O2

Molecular Weight

596.6 g/mol

IUPAC Name

2-(3-phenylphenyl)-5-[6-[6-[5-(3-phenylphenyl)-1,3,4-oxadiazol-2-yl]pyridin-2-yl]pyridin-2-yl]-1,3,4-oxadiazole

InChI

InChI=1S/C38H24N6O2/c1-3-11-25(12-4-1)27-15-7-17-29(23-27)35-41-43-37(45-35)33-21-9-19-31(39-33)32-20-10-22-34(40-32)38-44-42-36(46-38)30-18-8-16-28(24-30)26-13-5-2-6-14-26/h1-24H

InChI Key

NDESKPOPNNTYBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=NN=C(O3)C4=CC=CC(=N4)C5=NC(=CC=C5)C6=NN=C(O6)C7=CC=CC(=C7)C8=CC=CC=C8

Origin of Product

United States

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